An In-depth Technical Guide to 1-Hexylpyridinium Chloride: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Hexylpyridinium Chloride: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-hexylpyridinium chloride, an ionic liquid with significant potential across various scientific disciplines. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis and diverse applications, grounded in established scientific principles.
Introduction: The Versatility of 1-Hexylpyridinium Chloride
1-Hexylpyridinium chloride is a quaternary ammonium salt that exists as an ionic liquid under ambient conditions. Its structure, comprising a positively charged pyridinium ring with a hexyl chain and a chloride anion, imparts a unique combination of properties. These include low volatility, high thermal stability, and tunable solvency, making it a compound of interest in fields ranging from electrochemistry to catalysis and materials science. This guide will delve into the fundamental chemical and physical characteristics of 1-hexylpyridinium chloride, provide a detailed synthesis protocol, and explore its current and potential applications.
Chemical Structure and Formula
The identity of 1-hexylpyridinium chloride is defined by its molecular structure and formula.
Molecular Formula: C₁₁H₁₈ClN[1][2]
IUPAC Name: 1-hexylpyridin-1-ium chloride[1]
CAS Number: 6220-15-1[1]
Synonyms: n-Hexylpyridinium chloride, HexPy Cl[3]
The structure consists of a planar, aromatic pyridinium cation, where the nitrogen atom is quaternized by a hexyl group. This aliphatic chain introduces hydrophobicity, which, in conjunction with the ionic head, gives the molecule amphiphilic character. The chloride anion balances the positive charge of the pyridinium cation.
Below is a DOT script representation of the chemical structure of 1-hexylpyridinium chloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-hexylpyridinium chloride is essential for its effective application.
| Property | Value | Source |
| Molecular Weight | 199.72 g/mol | [1][2] |
| Melting Point | 35 °C | [3] |
| Density | 1.014 g/cm³ | [3] |
| Appearance | White to off-white solid or powder | [4] |
| Purity | >98% (commercially available) | [3] |
| Viscosity | 4322 cP (25°C) | [3] |
Note: As an ionic liquid, 1-hexylpyridinium chloride is hygroscopic and should be handled in a dry atmosphere to prevent water absorption, which can affect its physical properties.[2][5]
Synthesis and Characterization
The synthesis of 1-hexylpyridinium chloride is typically achieved through a direct quaternization reaction. The following protocol is based on established methods for the synthesis of similar 1-alkylpyridinium chlorides.[5]
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear steps for reaction, purification, and characterization to ensure the identity and purity of the final product.
Reaction: Pyridine + 1-Chlorohexane → 1-Hexylpyridinium chloride
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 10% stoichiometric excess of pyridine to 1-chlorohexane. The use of excess pyridine helps to drive the reaction to completion.
-
The reaction can be performed neat or with a suitable solvent. For larger alkyl halides like 1-chlorohexane, refluxing the neat mixture is often effective.[5]
Step 2: Reaction Conditions
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Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, as described for the butyl analogue).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a separate, denser ionic liquid phase.
Step 3: Product Isolation and Purification
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After the reaction is complete, cool the mixture to room temperature.
-
The resulting product, which may be a viscous liquid or a solid, is then washed multiple times with a non-polar solvent such as anhydrous diethyl ether.[5] This step is crucial for removing unreacted starting materials and non-ionic byproducts.
-
The purified product is then dried under vacuum to remove any residual solvent.[5]
Below is a DOT script representation of the synthesis workflow.
Characterization
To confirm the identity and purity of the synthesized 1-hexylpyridinium chloride, a combination of spectroscopic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridinium ring (typically in the δ 8-9 ppm region) and the hexyl chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrational modes of the pyridinium ring and the C-H bonds of the hexyl group.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the 1-hexylpyridinium cation (C₁₁H₁₈N⁺), which has a molecular weight of 164.27 g/mol .[3]
Applications in Research and Development
1-Hexylpyridinium chloride's unique properties make it a versatile tool in various research and development areas.
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Electrochemistry and Energy Systems: It can be used as a supporting electrolyte in non-aqueous electrochemical studies due to its wide electrochemical window. It also serves as a medium for the electrodeposition of metals and alloys.[3]
-
Catalysis and Organic Synthesis: As a reaction medium, it can enhance the rates and selectivities of various organic reactions, including transition-metal-catalyzed cross-coupling reactions. Its polarity and thermal stability make it suitable for microwave-assisted synthesis.[3]
-
Extraction and Separation: It can be employed as a solvent for the liquid-liquid extraction of metal ions, aromatic compounds, and other organic molecules.[3]
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Materials Science: 1-Hexylpyridinium chloride can be used as an additive in polymer blends and composites to modify their conductivity and thermal properties. It can also act as a templating agent in the synthesis of nanoparticles and mesoporous materials.[3]
Safety and Handling
1-Hexylpyridinium chloride is considered hazardous and requires careful handling.
-
Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and should be protected from moisture.[2][5]
Conclusion
1-Hexylpyridinium chloride is a valuable ionic liquid with a broad spectrum of applications. Its well-defined chemical structure and tunable physicochemical properties make it a subject of ongoing research and development. This guide has provided a detailed overview of its core characteristics, a robust synthesis protocol, and an exploration of its utility, offering a solid foundation for scientists and researchers working with this versatile compound.
References
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PubChem. 1-Hexylpyridinium chloride. National Center for Biotechnology Information. [Link]
- Frank, D. J., & Scordato, D. J. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390. Washington, DC: U.S.
-
ResearchGate. Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium). [Link]
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ResearchGate. Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... [Link]
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InfochemsDB. 1-HEXYLPYRIDINIUM CHLORIDE. [Link]
- Google Patents. CN103539727A - Method used for preparing hexadecylpyridinium chloride.
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- 4. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
